molecular formula C8H14O2 B3054655 3-Hydroxy-2,2-dimethylcyclohexan-1-one CAS No. 61447-86-7

3-Hydroxy-2,2-dimethylcyclohexan-1-one

Cat. No.: B3054655
CAS No.: 61447-86-7
M. Wt: 142.2 g/mol
InChI Key: MAGFJLNBFXFQGX-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

3-hydroxy-2,2-dimethylcyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-8(2)6(9)4-3-5-7(8)10/h6,9H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAGFJLNBFXFQGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CCCC1=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70542245
Record name 3-Hydroxy-2,2-dimethylcyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70542245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61447-86-7
Record name 3-Hydroxy-2,2-dimethylcyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70542245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for 3-Hydroxy-2,2-dimethylcyclohexan-1-one involves the yeast reduction of 2,2-dimethylcyclohexane-1,3-dione. The procedure includes the following steps :

    Preparation of 2,2-Dimethylcyclohexane-1,3-dione: This involves the reaction of 2-methylcyclohexane-1,3-dione with methyl iodide in the presence of Triton B (40% in methanol) under reflux conditions.

    Reduction to this compound: The 2,2-dimethylcyclohexane-1,3-dione is then subjected to yeast fermentation in the presence of sucrose and ethanol. The reaction mixture is stirred at 30°C for 40–48 hours, followed by extraction and purification steps to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar chemical reactions but optimized for higher yields and efficiency. The use of automated reactors and continuous flow processes can enhance the scalability of the production.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2,2-dimethylcyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-oxo-2,2-dimethylcyclohexan-1-one or 3-carboxy-2,2-dimethylcyclohexan-1-one.

    Reduction: Formation of 3-hydroxy-2,2-dimethylcyclohexanol.

    Substitution: Formation of various substituted cyclohexanones depending on the reagent used.

Scientific Research Applications

3-Hydroxy-2,2-dimethylcyclohexan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a chiral building block in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of fine chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of 3-Hydroxy-2,2-dimethylcyclohexan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclohexanone Derivatives with Hydroxy and Alkyl Substituents

5-Isopropyl-2,2-dimethylcyclohexan-1-one
  • Molecular Formula : C₁₁H₂₀O
  • Molecular Weight : 168.279 g/mol
  • Key Differences :
    • Additional isopropyl group increases hydrophobicity and molecular weight compared to the target compound.
    • Synthesis yield: 47% via optimized routes, suggesting challenges in introducing bulky substituents .
trans-2-c-6-Dimethyl-e-4-hydroxycyclohexanone
  • Key Features: Hydroxy group at the 4-position instead of 3-position. Synthesized via catalytic hydrogenation of diols, highlighting conformational flexibility in cyclohexanone derivatives .
3-Hydroxy-2-[(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-phenylmethyl]-5,5-dimethylcyclohex-2-en-1-one
  • Complexity: Contains multiple rings and substituents, including phenyl and additional dimethyl groups. Higher molecular weight (C₂₄H₂₈O₅) and reduced solubility compared to simpler cyclohexanones .

Functional Group Variations

3-Amino-2-cyclohexen-1-one
  • Key Difference: Amino group replaces the hydroxy group.
  • Impact : Increased basicity and altered reactivity in nucleophilic reactions. Used as a precursor in pharmaceutical synthesis .
β-Hydroxy-β-aryl Propanoic Acids (e.g., 3-hydroxy-2,2-dimethyl-3-(4-diphenylil)-butanoic acid)
  • Structural Contrast: Linear propanoic acid backbone vs. cyclic ketone.
  • Bioactivity : Exhibits anti-inflammatory properties and COX-2 selectivity, akin to NSAIDs like ibuprofen .

Physical and Chemical Property Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Bioactivity/Application Supplier Availability
3-Hydroxy-2,2-dimethylcyclohexan-1-one C₈H₁₄O₂ 142.198 / 145.214 3-OH, 2,2-dimethyl Synthetic intermediate CymitQuimica, TCI America
5-Isopropyl-2,2-dimethylcyclohexan-1-one C₁₁H₂₀O 168.279 5-isopropyl, 2,2-dimethyl Nylon/pharmaceutical intermediate LookChem (synthesis focus)
3-Hydroxy-2,6,7-trimethoxyphenanthr-9-ylmethyl derivatives Varies ~300–350 Phenanthrene core Cytotoxic (IC₅₀ = 6.1–11.6 μM) Research-only (no suppliers)
β-Hydroxy-β-aryl propanoic acids C₁₄H₁₈O₃ 234.29 Aryl, hydroxy, dimethyl Anti-inflammatory, COX-2 inhibition Not specified

Biological Activity

3-Hydroxy-2,2-dimethylcyclohexan-1-one (CAS No. 61447-86-7) is a cyclohexanone derivative notable for its unique structural features, including a hydroxyl group at the third position and two methyl groups at the second position of the cyclohexane ring. This compound has garnered attention in various fields, particularly in organic synthesis and biological research, due to its potential biological activities.

The molecular formula of this compound is C8H14O2. The compound can undergo several chemical reactions, including oxidation, reduction, and substitution, which are critical for its reactivity and applications in synthetic chemistry.

Reaction Type Description Common Reagents Major Products
OxidationHydroxyl group can be oxidized to form ketones or carboxylic acidsKMnO4, CrO33-oxo-2,2-dimethylcyclohexan-1-one
ReductionCarbonyl group can be reduced to form alcoholsNaBH4, LiAlH43-hydroxy-2,2-dimethylcyclohexanol
SubstitutionHydroxyl group can be replaced with other functional groupsSOCl2, PBr3Various substituted cyclohexanones

Biological Activity

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Properties
Studies have shown that this compound possesses antimicrobial activity against various pathogens. The hydroxyl group is believed to play a crucial role in its interaction with microbial cell membranes, disrupting their integrity and leading to cell death.

Case Study:
In a study evaluating the antimicrobial efficacy of various cyclohexanone derivatives, this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to conventional antibiotics .

2. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.

Research Findings:
In vitro assays revealed that treatment with this compound significantly reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in activated macrophages .

3. Enzyme Interaction
The compound's hydroxyl group allows it to interact with various enzymes, influencing their activity. This property is particularly relevant in drug development where enzyme inhibition or activation is desired.

The biological activities of this compound are primarily attributed to its ability to form hydrogen bonds with biological macromolecules. This interaction can alter enzyme conformation or receptor binding dynamics, leading to the observed biological effects.

Comparison with Similar Compounds

When compared to structurally similar compounds such as 2,2-Dimethylcyclohexanone and 3-Hydroxycyclohexanone, the unique combination of functional groups in this compound imparts distinct chemical and biological properties that enhance its utility in research and industry.

Compound Key Features
This compoundHydroxyl group + two methyl groups; notable bioactivity
2,2-DimethylcyclohexanoneLacks hydroxyl group; reduced biological activity
3-HydroxycyclohexanoneLacks methyl groups; different reactivity profile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxy-2,2-dimethylcyclohexan-1-one
Reactant of Route 2
3-Hydroxy-2,2-dimethylcyclohexan-1-one

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